molecular formula C6H14O5 B053887 Diglycerol CAS No. 627-82-7

Diglycerol

Cat. No.: B053887
CAS No.: 627-82-7
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
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Description

Diglycerol, also known as diglycerine or glycerinether, is an organic compound with the molecular formula C6H14O5. It is a colorless to light yellow viscous liquid that is soluble in water and ethanol but insoluble in ether. This compound is primarily used in the preparation of fatty acid esters, emulsifiers, and defoamers. It is also utilized as an intermediate in organic synthesis due to its multiple hydroxyl groups.

Mechanism of Action

Target of Action

Diglycerol, a derivative of glycerol, primarily targets Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms . These isoforms can sense diacylglycerol (DAG), a neutral lipid involved in various metabolic pathways in the cell . PKC and PKD isoforms play a crucial role in the regulation of metabolic homeostasis and might serve as targets for the treatment of metabolic disorders such as obesity and diabetes .

Mode of Action

This compound interacts with its targets, PKC and PKD isoforms, through a process known as DAG-sensing . This interaction leads to the activation of these isoforms, which in turn disrupts metabolic homeostasis and contributes to the development of metabolic diseases . DAG in cell membranes recruits PKD through its C1 domains and induces conformational changes that abrogate PKDs autoinhibitory mechanism, leading to autophosphorylation at the C-terminus of PKD1 and PKD2, and subsequently activates PKDs .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is an intermediate in the formation of phosphatidylcholine, phosphatidylethanolamine, and triacylglycerols in eukaryotes . It is also involved in the biosynthesis of sphingomyelin . In glycolysis, this compound is oxidized to DHA, the simplest ketone sugar, and this molecule actively takes part in respiration in higher plants and animals .

Pharmacokinetics

It is known that this compound mono- and diesters of various fatty acids can be prepared by reacting this compound and fatty acids in a specific environment . This suggests that the bioavailability of this compound may be influenced by its esterification with different fatty acids.

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation . The selective oxidation of this compound using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex results in the formation of a product named “diglycerose” .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the selective oxidation of this compound has been studied using oxygen as a clean oxidant in the presence of a palladium/neocuproine complex . The reaction parameters were optimized to obtain the mono-oxidation product with a high yield . This suggests that the action of this compound can be significantly influenced by the presence of certain catalysts and the availability of oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diglycerol can be synthesized through the etherification of glycerol. This process involves the condensation of two glycerol molecules to form this compound, which can occur in the presence of either homogeneous or heterogeneous catalysts. Common catalysts include acid and base types, with microwave irradiation being an advanced technology that offers advantages over conventional heating .

Industrial Production Methods: Industrial production of this compound typically involves the partial reaction of glycerol in the presence of an alkaline catalyst. The reaction mixture, containing 10-15% this compound, undergoes separation of unreacted glycerol through distillation at reduced pressure to obtain a product with at least 90% this compound .

Chemical Reactions Analysis

Types of Reactions: Diglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the selective oxidation of this compound using oxygen in the presence of a palladium/neocuproine complex, which yields mono-oxidation products .

Common Reagents and Conditions:

    Oxidation: Palladium/neocuproine complex with oxygen as the oxidant.

    Etherification: Acid or base catalysts, with microwave irradiation as an advanced method.

Major Products:

    Oxidation: Mono-oxidation products such as diglycerose.

    Etherification: Polyglycerols, including this compound and triglycerols.

Comparison with Similar Compounds

Uniqueness of Diglycerol: this compound is unique due to its multiple hydroxyl groups, which allow for extensive hydrogen bonding and make it an excellent intermediate for organic synthesis. Its ability to act as a second messenger in biochemical signaling also sets it apart from other similar compounds .

Properties

IUPAC Name

3-(2,3-dihydroxypropoxy)propane-1,2-diol
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InChI

InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLRAVKSCUXZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O5
Source PubChem
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DSSTOX Substance ID

DTXSID90872273
Record name 3,3'-Oxydi(propane-1,2-diol)
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid; Other Solid
Record name Propanediol, oxybis-
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CAS No.

627-82-7, 59113-36-9
Record name Bis(2,3-dihydroxypropyl) ether
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Record name alpha,alpha'-Diglycerol
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Record name Diglycerin
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Record name Diglycerol
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Record name Propanediol, oxybis-
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Record name 3,3'-Oxydi(propane-1,2-diol)
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Record name Oxybispropanediol
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Record name .ALPHA.,.ALPHA.'-DIGLYCEROL
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Synthesis routes and methods I

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
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0.3%

Synthesis routes and methods II

Procedure details

Trans-Cinnamaldehyde (13.2 g, 12.6 ml, 0.1 mol) of, glycerol (92.09 g, 73.7 ml, 1 mol) and 10% Pd/C (0.66 g, 5 wt % relative to the aldehyde) are charged to a Parr reactor, purged three times with nitrogen, heated to 200° C. with stirring and reacted at 1000 psi of hydrogen for 20 h. GC analysis shows complete consumption of the aldehyde. The mixture is filtered, the product extracted with ether (50 ml×5), and the combined ether solution is dried with sodium sulfate. The solvent is evaporated and the residue chromatographed on silica gel using hexane-ethyl acetate from 5:1 to 1:1 to give 4.6 g of the monoether (95% purity). This product is approximately a 2:1 mixture of 3-(3-phenylpropyl)-1,2-propanediol and 3-(3-cyclohexylpropyl)-1,2-propanediol. The individual components of this mixture are separated by second column chromatography and characterized by 1H and 13C NMR.
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12.6 mL
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73.7 mL
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aldehyde
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3-(3-cyclohexylpropyl)-1,2-propanediol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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